molecular formula C23H25N3O5 B2442157 3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1798499-85-0

3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Katalognummer: B2442157
CAS-Nummer: 1798499-85-0
Molekulargewicht: 423.469
InChI-Schlüssel: PRUZJYWUFVASNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-15-6-4-7-17(12-15)30-14-21(27)26-11-5-8-18(26)23-24-22(25-31-23)16-9-10-19(28-2)20(13-16)29-3/h4,6-7,9-10,12-13,18H,5,8,11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUZJYWUFVASNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a novel derivative of the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The compound's structure comprises a 1,2,4-oxadiazole ring substituted with a pyrrolidine moiety and aromatic groups. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Dhumal et al. (2016) highlighted that certain oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis BCG, indicating potential in treating tuberculosis .
  • Desai et al. (2016) found that pyridine-based oxadiazole derivatives showed activity against both Gram-positive and Gram-negative bacteria, outperforming gentamicin in some cases .

These findings suggest that the oxadiazole scaffold can be optimized for enhanced antimicrobial activity.

Anticancer Activity

The anticancer potential of oxadiazole derivatives is noteworthy:

  • A study by Paruch (2020) reported various 2,5-disubstituted 1,3,4-oxadiazoles tested for anticancer activity. Compounds exhibited IC50 values ranging from 0.67 to 0.87 µM against different cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) cells .
  • Another investigation revealed that specific oxadiazole compounds induced apoptosis in cancer cells with IC50 values indicating potent cytotoxic effects .

Cytotoxicity Studies

Cytotoxicity assessments have been critical in evaluating the safety and efficacy of this compound:

  • In vitro studies demonstrated varying levels of cytotoxicity across different cell lines. For example, certain derivatives showed significant stimulation of cell viability in L929 cells at specific concentrations .

Table 1: Cytotoxicity of Selected Oxadiazole Derivatives

Compound IDCell LineConcentration (µM)Viability (%)
24L92912>100
25L929100<50
29A54950>100

The mechanisms underlying the biological activities of oxadiazoles involve multiple pathways:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Many compounds activate apoptotic pathways leading to cancer cell death.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis has been implicated in the antimicrobial action of these compounds.

Case Studies

Several case studies have documented the effectiveness of oxadiazole derivatives:

  • A study demonstrated that a particular oxadiazole derivative showed promising results against S. aureus and E. coli, indicating broad-spectrum antimicrobial efficacy .
  • In cancer research, compounds were shown to significantly reduce tumor growth in xenograft models when administered at specific dosages .

Vorbereitungsmethoden

Amidoxime Formation from Nitrile Precursors

The 3,4-dimethoxyphenyl moiety is introduced via amidoxime synthesis. Treatment of 3,4-dimethoxybenzonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1, v/v) at 80°C for 6 hours yields 3,4-dimethoxybenzamidoxime as a white crystalline solid (82% yield).

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C
  • Time: 6 hours
  • Workup: Filtration, washing with cold ethanol

Preparation of 1-[(3-Methylphenoxy)Acetyl]Pyrrolidine-2-Carbonyl Chloride

N-Acylation of L-Proline

L-Proline undergoes N-protection using Boc anhydride in tetrahydrofuran (THF) to form Boc-proline (89% yield). Subsequent hydrolysis with 4M HCl in dioxane removes the Boc group, yielding pyrrolidine-2-carboxylic acid hydrochloride.

Key Step: Acylation with (3-methylphenoxy)acetyl chloride (1.5 equiv) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base affords 1-[(3-methylphenoxy)acetyl]pyrrolidine-2-carboxylic acid (76% yield).

Conversion to Acid Chloride

The carboxylic acid is treated with oxalyl chloride (2.0 equiv) in anhydrous DCM under nitrogen, catalyzed by dimethylformamide (DMF, 0.1 equiv). The resulting 1-[(3-methylphenoxy)acetyl]pyrrolidine-2-carbonyl chloride is used directly without purification.

O-Acylation and Cyclodehydration to Form 1,2,4-Oxadiazole

Coupling of Amidoxime and Acyl Chloride

The amidoxime (1.0 equiv) reacts with the pyrrolidine-containing acyl chloride (1.1 equiv) in THF at 0°C, yielding the O-acylamidoxime intermediate. DIPEA (2.0 equiv) neutralizes HCl, preventing premature cyclization.

Reaction Monitoring: TLC (ethyl acetate/hexanes, 1:1) confirms complete consumption of starting materials.

Cyclodehydration Under Basic Conditions

The O-acylamidoxime undergoes cyclodehydration in pH 9.5 borate buffer at 90°C for 2 hours, forming the 1,2,4-oxadiazole ring. Microwave irradiation (150 W, 100°C, 30 minutes) offers a higher-yield alternative (88% vs. 72% conventional heating).

Optimized Conditions:

  • Additive: N,N-Diisopropylethylamine (1.0 equiv)
  • Solvent: Borate buffer (pH 9.5)/THF (1:1)
  • Temperature: 90°C (conventional) or 100°C (microwave)

Purification and Structural Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient), isolating the title compound as a pale-yellow solid (mp 148–150°C).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95–6.82 (m, 4H, ArH), 4.32 (t, J = 7.2 Hz, 1H, pyrrolidine CH), 3.89 (s, 6H, OCH3), 3.65–3.51 (m, 2H, COCH2O), 2.34 (s, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3): δ 173.2 (C=O), 167.8 (oxadiazole C), 152.1–110.7 (aromatic carbons), 56.3 (OCH3), 49.8 (pyrrolidine CH).
  • HRMS : [M+H]+ calculated for C24H26N3O5: 460.1864; found: 460.1868.

Comparative Analysis of Synthetic Routes

Method Cyclodehydration Condition Yield (%) Purity (%)
Conventional 90°C, pH 9.5, 2 hours 72 95
Microwave 100°C, 30 minutes 88 98
Solid-Phase P2O5, CH3SO3H, 12 hours 65 91

Microwave-assisted synthesis significantly enhances yield and reduces reaction time, albeit requiring specialized equipment. Solid-phase methods, while feasible, suffer from lower efficiency.

Mechanistic Insights and Side Reactions

Cyclodehydration proceeds via a nucleophilic attack of the amidoxime oxygen on the carbonyl carbon, followed by HCl elimination. Competing hydrolysis of the O-acylamidoxime to the carboxylic acid (5–12% yield) is mitigated by maintaining basic conditions.

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous-flow reactors for amidoxime synthesis and microwave-assisted cyclodehydration, achieving 85% overall yield. Cost analysis identifies (3-methylphenoxy)acetyl chloride as the major expense (42% of total).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives, and how can purity be validated?

  • Methodology : Use a multi-step approach involving cyclization of acylhydrazide precursors with appropriate carbonyl reagents (e.g., POCl₃ or H₂SO₄) under reflux conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270–300 nm for oxadiazole absorption) and quantify degradation products using LC-MS. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial activity data for 1,2,4-oxadiazole derivatives?

  • Methodology : Perform systematic SAR studies by synthesizing analogs with controlled modifications (e.g., replacing 3-methylphenoxy with 4-fluorophenoxy). Test against standardized microbial strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines). Address discrepancies by comparing logP values (HPLC-derived) and membrane permeability (Caco-2 assays) to correlate hydrophobicity with activity .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?

  • Methodology : Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 6HUP for GABA-A). Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G* basis set). Validate predictions via in vitro competitive binding assays (³H-muscimol displacement) and electrophysiology (Xenopus oocyte expression systems) .

Q. What analytical techniques differentiate stereochemical isomers in pyrrolidine-containing oxadiazoles?

  • Methodology : Employ chiral HPLC (Chiralpak IA column, ethanol/n-hexane eluent) coupled with polarimetry. For ambiguous cases, use X-ray crystallography (Cu-Kα radiation) to resolve absolute configurations. Dynamic NMR (VT-NMR) can detect hindered rotation in the pyrrolidine ring, revealing atropisomerism .

Data Interpretation and Optimization

Q. How do researchers reconcile conflicting cytotoxicity data between colorimetric assays (e.g., MTT) and live-cell imaging?

  • Methodology : Validate assay conditions by pre-testing solvent effects (DMSO ≤0.1% v/v) and incubation times (4–72 hrs). Cross-verify results with ATP-based luminescence assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI flow cytometry). Note that oxadiazoles may interfere with MTT formazan crystal formation, requiring normalization to cell-free controls .

Q. What experimental parameters optimize the compound’s bioavailability in preclinical models?

  • Methodology : Use in situ perfusion assays (rat intestinal models) to assess absorption. Modify formulation via nanoemulsions (e.g., Tween 80/soybean oil) or cyclodextrin complexes. Monitor plasma pharmacokinetics (LC-MS/MS) after oral administration in Sprague-Dawley rats, calculating AUC₀–24h and Cmax. Correlate with LogD7.4 (shake-flask method) for lead optimization .

Structural and Mechanistic Probes

Q. What isotopic labeling techniques track metabolic pathways of the 3,4-dimethoxyphenyl moiety?

  • Methodology : Synthesize deuterated analogs (e.g., CD₃O- groups) via Pd/C-catalyzed H/D exchange. Administer to hepatocyte cultures and analyze metabolites using HRMS (Q-TOF) with isotopic pattern filtering. Compare with CYP450 inhibition assays (human liver microsomes + NADPH) to identify major oxidative pathways (e.g., O-demethylation) .

Q. How does the pyrrolidine ring conformation influence the compound’s pharmacokinetic profile?

  • Methodology : Synthesize rigid analogs (e.g., bicyclic pyrrolidine derivatives) and compare with flexible counterparts. Assess plasma protein binding (equilibrium dialysis) and half-life in vivo. Use NOE NMR to determine preferred ring puckering modes and correlate with clearance rates .

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